- Effect of a novel 5-HT3 receptor antagonist N-(3-Chloro-2-methylphenyl) quinoxalin-2-carboxamide, in corticosterone-induced depression-like behavior and oxidative stress in mice, Steroids, 2015, 96, 95-102
Cas no 930478-88-9 (N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide)
N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-chloro-2-methylphenyl)quinoxaline-2-carboxamide
- 4i
- BDBM50417141
- BC600804
- Z73233090
- N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide
- N-(3-Chloro-2-methylphenyl)-2-quinoxalinecarboxamide (ACI)
- BCP33037
- EN300-18336829
- 930478-88-9
- HY-131954
- TS-09801
- AKOS028113463
- 5-HT3 antagonist 4i; 5-HT3 antagonist4i
- CHEMBL1269981
- G62969
- CS-0144646
- 5-HT3 antagonist-4i
- EX-A7268
- DA-70209
- 5-HT3 antagonist 4
- N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide
-
- Inchi: 1S/C16H12ClN3O/c1-10-11(17)5-4-8-12(10)20-16(21)15-9-18-13-6-2-3-7-14(13)19-15/h2-9H,1H3,(H,20,21)
- InChI Key: SCIBFCFFUQXLCN-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C)NC(C1=CN=C2C=CC=CC2=N1)=O
Computed Properties
- Exact Mass: 297.0668897g/mol
- Monoisotopic Mass: 297.0668897g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 54.9
N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8438-1 mg |
4i |
930478-88-9 | 99.25% | 1mg |
¥1300.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8438-5 mg |
4i |
930478-88-9 | 99.25% | 5mg |
¥2925.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8438-10 mg |
4i |
930478-88-9 | 99.25% | 10mg |
¥4388.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8438-25 mg |
4i |
930478-88-9 | 99.25% | 25mg |
¥7898.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8438-1mg |
4i |
930478-88-9 | 99.25% | 1mg |
¥ 1299 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8438-2mg |
4i |
930478-88-9 | 99.25% | 2mg |
¥ 1938 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8438-5mg |
4i |
930478-88-9 | 99.25% | 5mg |
¥ 2925 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8438-10mg |
4i |
930478-88-9 | 99.25% | 10mg |
¥ 4388 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8438-25mg |
4i |
930478-88-9 | 99.25% | 25mg |
¥ 7898 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8438-50mg |
4i |
930478-88-9 | 99.25% | 50mg |
¥ 11461 | 2023-09-08 |
N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Production Method
Production Method 1
1.2 Reagents: 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 1 h, 0 °C → rt
Production Method 2
- Antidepressant and anti-anxiety like effects of 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide), a novel 5-HT3 receptor antagonist in acute and chronic neurobehavioral rodent models, European Journal of Pharmacology, 2014, 735, 59-67
Production Method 3
- Isocyanide Heterodimerization-Triggered Three-Component Reaction: Diversity-Oriented Synthesis of Quinoxalines, Organic Letters, 2023, 25(13), 2366-2371
Production Method 4
1.2 5 h, rt
- Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression, Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6773-6776
N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Raw materials
- quinoxaline-2-carboxylic acid
- Benzene, 1,2-diisocyano-
- 3-Chloro-2-methylaniline
- 1-chloro-3-isocyano-2-methylbenzene
N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Preparation Products
N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Suppliers
N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide
N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide: A Comprehensive Overview
N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide (CAS No. 930478-88-9) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a detailed overview of the compound, including its chemical properties, biological activities, and recent research advancements.
Chemical Structure and Properties
N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide is a small molecule with a molecular formula of C15H12ClN3O and a molecular weight of 287.73 g/mol. The compound features a quinoxaline core, which is a heterocyclic aromatic ring system consisting of two benzene rings fused with a pyrazine ring. The presence of the chloro and methyl substituents on the phenyl ring imparts specific chemical and biological properties to the molecule.
The quinoxaline scaffold is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The substitution pattern on the phenyl ring can significantly influence the compound's pharmacological profile. In the case of N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide, the chloro and methyl groups enhance its lipophilicity and stability, making it an attractive candidate for drug development.
Biological Activities and Mechanisms of Action
Recent studies have highlighted the multifaceted biological activities of N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide. One of the most notable applications is in the field of cancer research. The compound has been shown to exhibit potent antiproliferative effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying these effects involves the inhibition of key signaling pathways that regulate cell growth and survival.
A study published in the Journal of Medicinal Chemistry demonstrated that N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide selectively targets the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, the compound effectively induces cell cycle arrest and apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes it a promising candidate for further preclinical and clinical evaluation.
In addition to its anticancer properties, N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide has also shown potential as an antimicrobial agent. Research conducted at the University of California revealed that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes, leading to increased permeability and cell death.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide has been extensively studied to assess its suitability for therapeutic use. Preclinical studies in animal models have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound shows good oral bioavailability and a reasonable half-life, which are essential characteristics for an effective drug candidate.
Toxicology studies have also been conducted to evaluate the safety profile of N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide. These studies have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. However, further research is needed to fully understand its long-term safety and potential side effects.
Clinical Applications and Future Directions
The promising preclinical data on N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide have paved the way for its evaluation in clinical trials. Several Phase I trials are currently underway to assess its safety and efficacy in treating various cancers. Early results from these trials have been encouraging, with some patients showing significant tumor regression without severe side effects.
Beyond cancer therapy, there is growing interest in exploring the potential applications of N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide in other therapeutic areas. For instance, its antimicrobial properties make it a candidate for developing new treatments for drug-resistant bacterial infections. Additionally, ongoing research is investigating its potential as an anti-inflammatory agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide (CAS No. 930478-88-9) is a versatile compound with a wide range of biological activities. Its unique chemical structure confers specific properties that make it an attractive candidate for drug development. While further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic potential, early findings suggest that this compound holds significant promise in various medical applications.
930478-88-9 (N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)